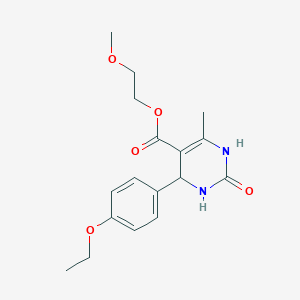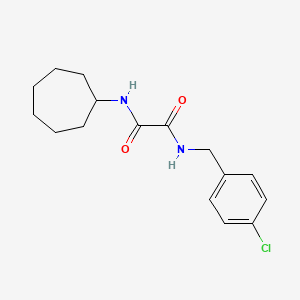![molecular formula C17H19ClO3 B5059289 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is a chemical compound that belongs to the family of beta-blockers. It is often used in scientific research to study the effects of beta-blockers on the human body.
Mécanisme D'action
The mechanism of action of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene involves the inhibition of beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene include a decrease in heart rate, blood pressure, and cardiac output. It also leads to a decrease in the release of renin and aldosterone, which can be beneficial in the treatment of hypertension and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the effects of beta-blockers on the cardiovascular system without interfering with other physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can impact the results of lab experiments.
Orientations Futures
There are several future directions for the use of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene in scientific research. One direction is to study its effects on other physiological processes, such as the immune system and the nervous system. Another direction is to develop new beta-blockers that are more selective and have fewer side effects than 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene. Additionally, researchers can study the potential use of this compound in the treatment of other diseases, such as anxiety and migraine.
In conclusion, 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is a useful compound in scientific research for studying the effects of beta-blockers on the cardiovascular system. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide valuable insights into the potential use of beta-blockers in treating various diseases.
Méthodes De Synthèse
The synthesis method of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene involves the reaction of 4-ethoxyphenol with epichlorohydrin to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with 4-methylphenol and hydrochloric acid to form the final product.
Applications De Recherche Scientifique
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is commonly used in scientific research to study the effects of beta-blockers on the cardiovascular system. It is often used in animal studies to determine the efficacy and safety of beta-blockers in treating various cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-14-5-7-15(8-6-14)20-10-11-21-17-9-4-13(2)12-16(17)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUCCAAHDCZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)

![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5059225.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![N-benzyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5059267.png)

![4-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5059271.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)

![1-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5059292.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5059295.png)

![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5059304.png)